6-Ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
6-Ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a glucosiduronic acid, a type of sugar acid derived from glucose. This compound is characterized by its ethoxy group at the 6th position and three hydroxyl groups at the 3rd, 4th, and 5th positions on the oxane ring, along with a carboxylic acid group at the 2nd position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves the protection of hydroxyl groups followed by selective oxidation and subsequent deprotection. One common method includes the use of ethylation to introduce the ethoxy group, followed by oxidation reactions to introduce the carboxylic acid group. The reaction conditions often involve the use of mild oxidizing agents to prevent over-oxidation and degradation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents such as PCC (Pyridinium chlorochromate) or TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) are commonly used.
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ethoxy-substituted ketones, alcohols, and other functionalized oxane derivatives .
Scientific Research Applications
6-Ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a model compound for understanding sugar acid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 6-Ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions, which can influence enzyme activity and receptor binding. These interactions can modulate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Ethenyl-5-hydroxy-2-methoxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
- 6-[5-(Carboxymethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Uniqueness
6-Ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 6th position differentiates it from other similar compounds, affecting its reactivity and interaction with biological targets .
Properties
IUPAC Name |
6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O7/c1-2-14-8-5(11)3(9)4(10)6(15-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJBVMJWSPZNJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(C(O1)C(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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